molecular formula C11H14N2O B3044238 1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine CAS No. 96236-05-4

1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine

Cat. No. B3044238
CAS RN: 96236-05-4
M. Wt: 194.27 g/mol
InChI Key: JTEJPPKMYBDEMY-CQOLUAMGSA-N
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Description

1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine is a chemical compound. It is a derivative of tryptamines .


Chemical Reactions Analysis

The specific chemical reactions involving 1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine are not detailed in the search results. As a derivative of tryptamines, it may undergo similar reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine are not fully detailed in the search results. It is soluble in DMSO and Methanol .

Scientific Research Applications

Antibacterial and Antifungal Applications

1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine and its derivatives have shown potential in antimicrobial research. Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity against five fungal species (Kumbhare et al., 2013).

Antimicrobial and Anti-staphylococcal Activity

Héquet et al. (2014) reported the synthesis of 37 1‐(1H‐indol‐3‐yl)ethanamine derivatives, including 12 new compounds, to address antibacterial resistance. Several of these compounds restored the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to overexpression of the NorA efflux pump (Héquet et al., 2014).

Chemical Synthesis and Transformations

Bobowski (1981) described the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione and subsequent transformations, leading to various complex compounds. This research highlights the versatility of indole ethanamine derivatives in chemical synthesis (Bobowski, 1981).

Spectroscopic and Computational Studies

Nycz et al. (2010) performed spectroscopic and computational studies on cannabinoids, including indole ethanamine derivatives. They characterized these compounds using various techniques, such as FTIR, UV–Vis, and NMR spectroscopy, providing insights into their structural and electronic properties (Nycz et al., 2010).

Novel Indole-Based Core Structure Motifs

Schönherr and Leighton (2012) reported direct, highly enantioselective iso-Pictet-Spengler reactions involving the condensation of (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine with α-ketoamides. This research provides access to relatively underexplored indole-based core structure motifs in medicinal chemistry (Schönherr & Leighton, 2012).

In Vitro Synthesis and Screening

Mittapelli et al. (2009) described a highly efficient method to synthesize N-methyl-2-[5-[substitutcd-1H-indole-3-yl]ethanamines, highlighting the process's simplicity and efficiency. This work emphasizes the potential of indole ethanamine derivatives in in vitro synthesis and screening (Mittapelli et al., 2009).

Safety And Hazards

The compound is classified as an irritant . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3/i4D2,5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJPPKMYBDEMY-CQOLUAMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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